

(2-Cyano-4-methylphenyl)boronic acid CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Cyano-4-methylphenyl)boronic acid

Cat. No.: B591560

[Get Quote](#)

Technical Guide: (2-Cyano-4-methylphenyl)boronic acid

CAS Number: 313546-18-8

Synonyms: (4-Cyano-2-methylphenyl)boronic acid, 2-Methyl-4-cyanophenylboronic acid

Introduction

(2-Cyano-4-methylphenyl)boronic acid is a specialized organic compound that serves as a crucial building block in modern synthetic chemistry. Its utility is most prominently featured in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a particular focus on its role in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Physicochemical Properties

The physical and chemical properties of **(2-Cyano-4-methylphenyl)boronic acid** are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

Property	Value
CAS Number	313546-18-8
Molecular Formula	C ₈ H ₈ BNO ₂
Molecular Weight	160.97 g/mol
Appearance	Solid
Melting Point	280-305 °C
Boiling Point	376.1 °C at 760 mmHg
Density	1.209 g/cm ³
Flash Point	181.3 °C
Storage Temperature	2-8°C under inert atmosphere

Synthesis and Experimental Protocols

The synthesis of arylboronic acids, including **(2-Cyano-4-methylphenyl)boronic acid**, is a well-established process in organic chemistry. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic workup.

General Synthesis Protocol via Grignard Reaction

This protocol outlines a general procedure for the synthesis of **(2-Cyano-4-methylphenyl)boronic acid** from the corresponding aryl bromide.

Step 1: Formation of the Grignard Reagent

- A three-necked, round-bottomed flask is flame-dried and equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (e.g., argon or nitrogen).
- Magnesium turnings are added to the flask.
- A solution of 2-bromo-5-methylbenzonitrile in anhydrous tetrahydrofuran (THF) is prepared.

- A small portion of the aryl bromide solution is added to the magnesium turnings to initiate the reaction, which may be evidenced by heat evolution and bubble formation.
- Once the reaction has initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

- In a separate flask under an inert atmosphere, a solution of triisopropyl borate in anhydrous THF is prepared and cooled to -78 °C.
- The freshly prepared Grignard reagent is then added slowly to the cooled trialkyl borate solution via a cannula.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the slow addition of aqueous hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.
- Purification is typically achieved by recrystallization from an appropriate solvent system.

Applications in Drug Discovery

(2-Cyano-4-methylphenyl)boronic acid is a valuable reagent in the synthesis of complex organic molecules, particularly in the development of new therapeutic agents. Its primary application is in the Suzuki-Miyaura coupling reaction to form biaryl structures, which are common motifs in drug molecules.

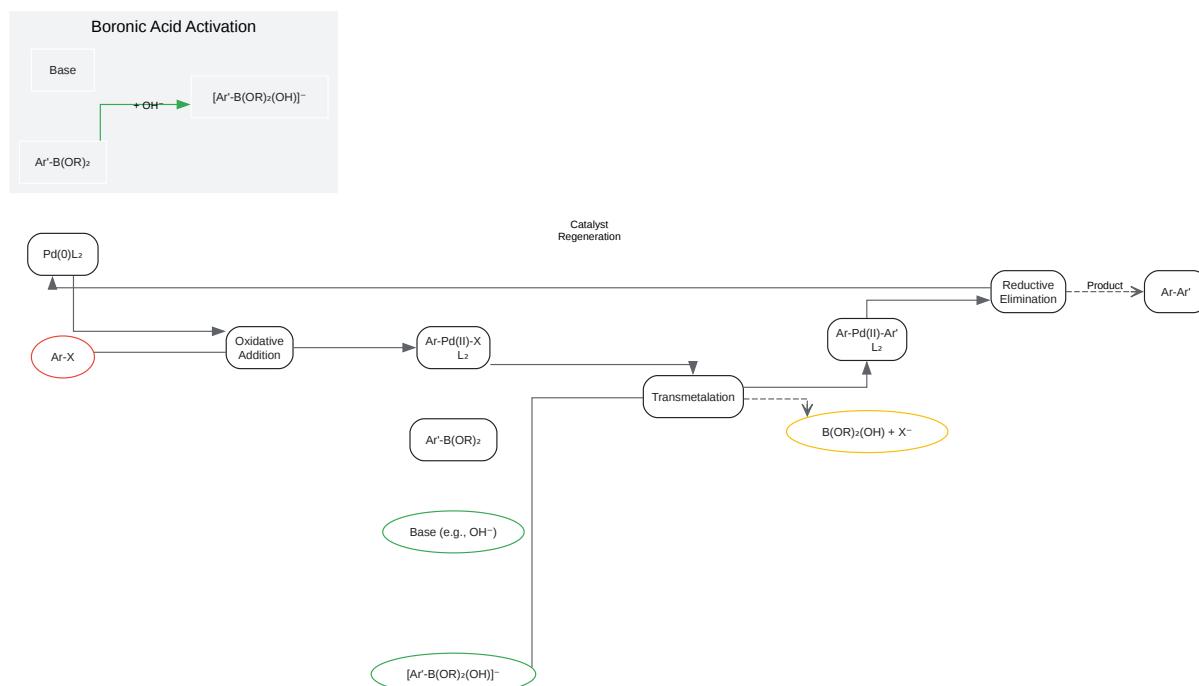
Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like **(2-Cyano-4-methylphenyl)boronic acid**) and an organic halide or triflate. This reaction is favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.

General Experimental Protocol for Suzuki-Miyaura Coupling:

- To a reaction vessel, add the aryl halide (1.0 eq.), **(2-Cyano-4-methylphenyl)boronic acid** (1.2-1.5 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.02-0.05 eq.), and a base (e.g., K_2CO_3 , Na_2CO_3 , 2.0-3.0 eq.).
- The vessel is evacuated and backfilled with an inert gas.
- A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.
- The reaction mixture is heated with stirring (typically 80-100 °C) and monitored by TLC or LC-MS.
- Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, washed with brine, dried, and concentrated.
- The crude product is purified by column chromatography or recrystallization.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

[Click to download full resolution via product page](#)

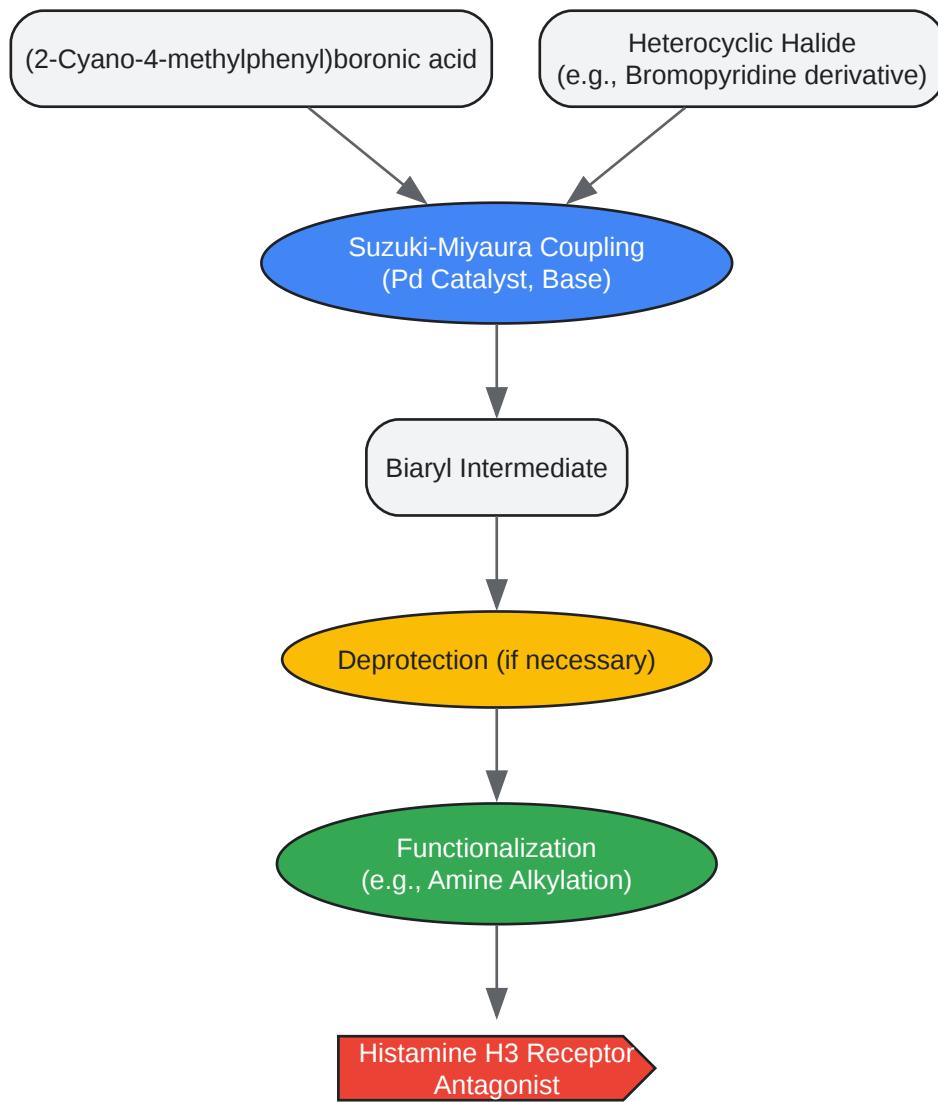
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Histamine H3 Receptor Antagonists

(2-Cyano-4-methylphenyl)boronic acid is a key intermediate in the synthesis of certain histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.^{[1][2]} Antagonists of this receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).^[2]

The synthesis of these antagonists often involves a Suzuki-Miyaura coupling to introduce the (2-cyano-4-methylphenyl) moiety, which is a critical part of the pharmacophore for H3 receptor binding.

The general workflow for the synthesis of a potential histamine H3 receptor antagonist using **(2-Cyano-4-methylphenyl)boronic acid** is depicted below.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for a histamine H3 receptor antagonist.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the G_{ai/o} subunit. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a presynaptic receptor, its primary function is to inhibit the release of histamine and other neurotransmitters. H3 receptor antagonists block this inhibitory effect, thereby increasing the release of these neurotransmitters, which is the basis for their therapeutic potential in cognitive and wakefulness-promoting applications.^[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of **(2-Cyano-4-methylphenyl)boronic acid**.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For **(2-Cyano-4-methylphenyl)boronic acid**, the expected signals are:

- A singlet for the methyl (CH_3) protons.
- Signals in the aromatic region corresponding to the protons on the phenyl ring.
- A broad singlet for the hydroxyl (-OH) protons of the boronic acid group, which may be exchangeable with D_2O .

FTIR Spectroscopy

The infrared spectrum helps to identify the functional groups present in the molecule. Key characteristic peaks for **(2-Cyano-4-methylphenyl)boronic acid** include:

- A strong, sharp peak around $2220\text{-}2260\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration.
- A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ due to the O-H stretching of the boronic acid group.
- Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region corresponding to $\text{C}=\text{C}$ stretching in the aromatic ring.
- A strong band around 1350 cm^{-1} for the B-O stretching vibration.

Conclusion

(2-Cyano-4-methylphenyl)boronic acid is a versatile and valuable reagent for organic synthesis, particularly in the construction of biaryl compounds through the Suzuki-Miyaura coupling reaction. Its application in the synthesis of histamine H3 receptor antagonists highlights its importance in drug discovery for neurological disorders. The information provided

in this guide serves as a comprehensive resource for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. preprints.org [preprints.org]
- 2. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-Cyano-4-methylphenyl)boronic acid CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b591560#2-cyano-4-methylphenyl-boronic-acid-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com